molecular formula C₁₈H₂₁N₃O₆ B042587 1-Deazariboflavin CAS No. 64183-66-0

1-Deazariboflavin

Cat. No.: B042587
CAS No.: 64183-66-0
M. Wt: 375.4 g/mol
InChI Key: VVSMAKSRHMDDGV-UHFFFAOYSA-N
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Description

7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione is a complex organic compound with significant biochemical and industrial relevance. It is structurally related to riboflavin (vitamin B2), a vital nutrient involved in various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The process may involve the use of catalysts and specific reaction conditions to optimize the production .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. Its mechanism of action often involves binding to enzymes or receptors, thereby modulating their activity. This interaction can influence various cellular processes, including metabolic pathways and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

7,8-dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6/c1-8-3-10-11(4-9(8)2)21(6-13(23)17(26)14(24)7-22)12-5-15(25)20-18(27)16(12)19-10/h3-5,13-14,17,22-24,26H,6-7H2,1-2H3,(H,20,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSMAKSRHMDDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=CC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20982713
Record name 1-Deoxy-1-(3-hydroxy-7,8-dimethyl-1-oxopyrido[3,4-b]quinoxalin-5(1H)-yl)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64183-66-0
Record name 1-Carba-1-deazariboflavin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064183660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Deoxy-1-(3-hydroxy-7,8-dimethyl-1-oxopyrido[3,4-b]quinoxalin-5(1H)-yl)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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